S-Sydonic acid
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Overview
Description
S-Sydonic acid is a naturally occurring compound known for its unique stereochemistry and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Sydonic acid typically involves several steps, starting from simpler organic molecules. One common method includes the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids. The specific stereochemistry of this compound is achieved through chiral catalysts and specific reaction conditions that favor the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce the compound. Optimization of growth conditions, such as temperature, pH, and nutrient availability, can enhance the yield of this compound. Additionally, extraction and purification techniques are employed to isolate the compound from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
S-Sydonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
S-Sydonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Sydonic acid involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Usnic Acid: Another lichen-derived compound with antimicrobial properties.
Salicylic Acid: Known for its use in medicine, particularly in treating skin conditions.
Citric Acid: Commonly used in the food industry and as a chelating agent.
Uniqueness
S-Sydonic acid is unique due to its specific stereochemistry and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in a broader range of applications, from antimicrobial to anti-cancer research.
Properties
CAS No. |
1137089-32-7 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI Key |
VZXPWVDKXCYHSI-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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